molecular formula C7H4F3N3O B2860785 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile CAS No. 866474-45-5

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile

Cat. No.: B2860785
CAS No.: 866474-45-5
M. Wt: 203.124
InChI Key: ORJHOVVSZMQJMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-5-(trifluoromethyl)pyridazine with acetonitrile in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxy and nitrile groups contribute to its reactivity and potential for forming diverse derivatives .

Biological Activity

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known for enhancing the biological properties of various compounds, making it a valuable moiety in drug design. This article reviews the biological activity of this compound, highlighting relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N3O. It features a pyridazine ring with a hydroxyl group and a trifluoromethyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC7H6F3N3O
Molar Mass205.14 g/mol
Boiling PointNot Available
SolubilityNot Specified

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit bacterial growth effectively. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes and exert antimicrobial effects .

Modulation of Neurotransmitter Receptors

Compounds similar to this compound have been investigated for their effects on neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). These compounds act as positive allosteric modulators, enhancing receptor activity in the presence of agonists such as nicotine. This modulation may have therapeutic implications for conditions like Alzheimer's disease and schizophrenia .

Anti-inflammatory Effects

Studies have suggested that pyridazine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. The trifluoromethyl group may play a role in modulating inflammatory responses, making these compounds potential candidates for treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated various pyridazine derivatives, including those with trifluoromethyl groups, against several bacterial strains. The results indicated that these compounds showed significant inhibition against Gram-positive bacteria, demonstrating their potential as new antimicrobial agents .
  • Neuropharmacological Research : In vitro studies on the modulation of nAChRs revealed that certain pyridazine derivatives enhanced receptor activity significantly compared to controls. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases .

Properties

IUPAC Name

2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHOVVSZMQJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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